N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide
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Overview
Description
N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the cyclopentyl, methyl, and carbamoyl groups. Common reagents used in these reactions include cyclopentanone, methyl iodide, and isopropyl isocyanate. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfanyl groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide : Another complex organic compound with potential biological activity.
N-Cyclopentyl-4-methyl-5-oxo-1-({[(propan-2-YL)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-A]quinazoline-8-carboxamide: Shares structural similarities with other triazoloquinazoline derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H26N6O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-cyclopentyl-4-methyl-5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C21H26N6O3S/c1-12(2)22-17(28)11-31-21-25-24-20-26(3)19(30)15-9-8-13(10-16(15)27(20)21)18(29)23-14-6-4-5-7-14/h8-10,12,14H,4-7,11H2,1-3H3,(H,22,28)(H,23,29) |
InChI Key |
UWVWVBQBYJQDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C |
Origin of Product |
United States |
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